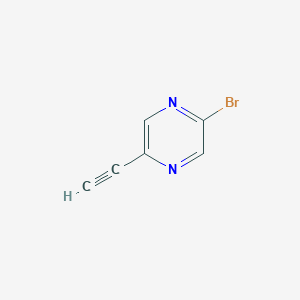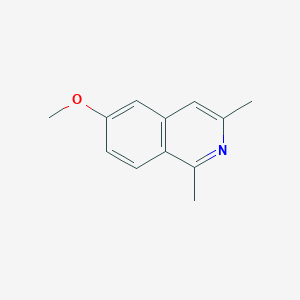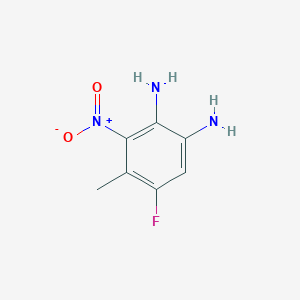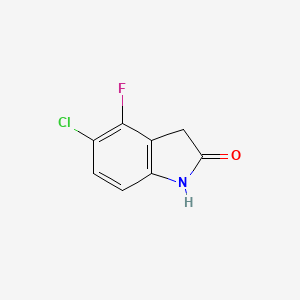![molecular formula C8H11NO2S B11907752 1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)
1-Thia-3-azaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-3-azaspiro[4.5]decane-2,4-dione is a heterocyclic compound that features a unique spiro structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-3-azaspiro[4.5]decane-2,4-dione typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones (such as 4-methylcyclohexanone and cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction conditions are carefully controlled to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Thia-3-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Aplicaciones Científicas De Investigación
1-Thia-3-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Thia-3-azaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure and has been studied for its potential as a pan-inhibitor of prolyl hydroxylase enzymes.
Thiazolopyrimidine derivatives: These compounds also feature a thiazolidine ring and have shown various biological activities.
Uniqueness
1-Thia-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential as an anticancer agent further distinguish it from similar compounds .
Propiedades
Fórmula molecular |
C8H11NO2S |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
1-thia-3-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H11NO2S/c10-6-8(12-7(11)9-6)4-2-1-3-5-8/h1-5H2,(H,9,10,11) |
Clave InChI |
XYTROSYDWHFIJB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


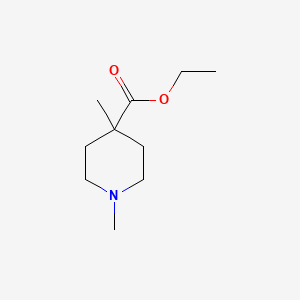
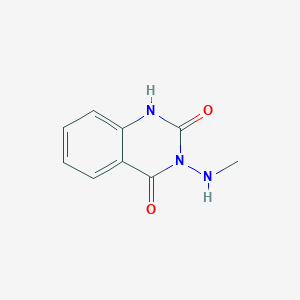
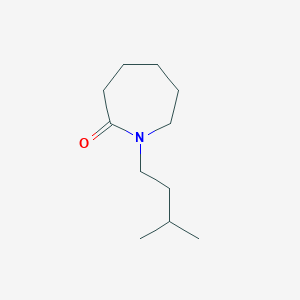
![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)


